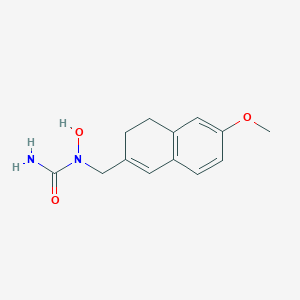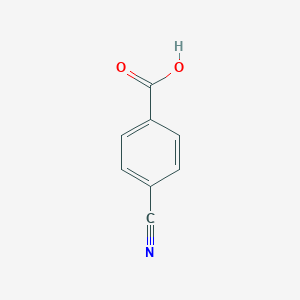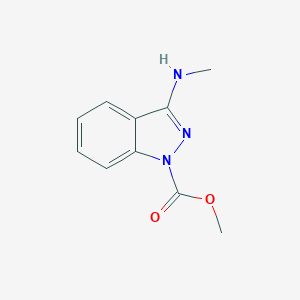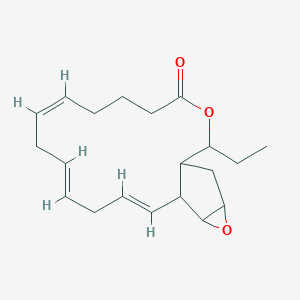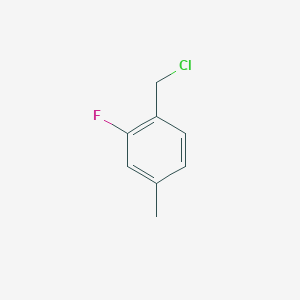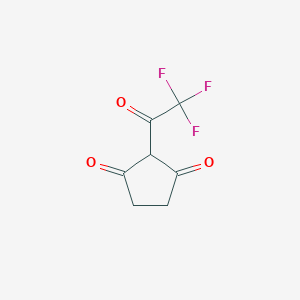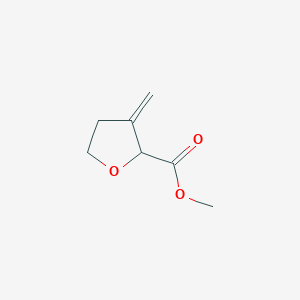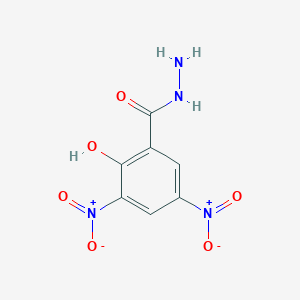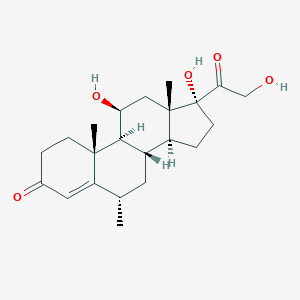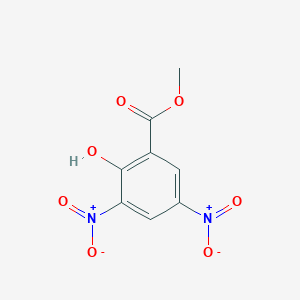![molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8](/img/structure/B119607.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-
描述
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is a chemical compound that is widely used in scientific research. It is a type of aziridine, which is a highly reactive three-membered heterocyclic organic compound that contains a nitrogen atom and two carbon atoms. Aziridines have been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is not fully understood. However, it is believed to work by alkylating DNA and RNA, which can lead to the inhibition of protein synthesis and cell death. Aziridines are also known to form covalent adducts with nucleophiles, such as amino acids and nucleotides, which can lead to the inhibition of enzyme activity.
Biochemical and physiological effects:
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, more research is needed to fully understand the biochemical and physiological effects of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-.
实验室实验的优点和局限性
One advantage of using aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- in lab experiments is its high reactivity, which allows for the formation of covalent adducts with nucleophiles. This can be useful in studying enzyme activity and inhibition. However, the high reactivity of aziridines can also make them difficult to handle and store. In addition, aziridines can be toxic and carcinogenic, which requires careful handling and disposal.
未来方向
There are many potential future directions for research on aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes or pathways. Another area of research is the development of new antiviral and antibacterial agents. In addition, the use of aziridines in the development of new materials, such as polymers and coatings, is an area of growing interest. Finally, the development of new synthetic methods for aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- could lead to the discovery of new compounds with unique biological activities.
科学研究应用
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been used in a variety of scientific research applications. One area of research is the development of new cancer treatments. Aziridines have been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has also been used in the development of new antiviral and antibacterial agents. In addition, aziridines have been studied for their potential as enzyme inhibitors, which could lead to the development of new drugs for a variety of diseases.
属性
CAS 编号 |
147054-74-8 |
|---|---|
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
InChI 键 |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




